molecular formula C19H13F3O6 B2702580 ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate CAS No. 637750-31-3

ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate

Cat. No.: B2702580
CAS No.: 637750-31-3
M. Wt: 394.302
InChI Key: UEHNVIKHAJXKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate typically involves the following steps:

  • Formation of the Chromen-4-one Core: : The chromen-4-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For this compound, 7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl is synthesized using 2-hydroxyacetophenone and ethyl trifluoroacetoacetate under acidic conditions.

  • Esterification: : The hydroxy group at the 7-position of the chromen-4-one is then esterified with ethyl 4-hydroxybenzoate using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for the Pechmann condensation and esterification steps, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 7-position can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxy derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted chromen-4-one derivatives.

Scientific Research Applications

Ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its chromen-4-one core.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The chromen-4-one core can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromen-4-one derivative without the trifluoromethyl group.

    Warfarin: A well-known anticoagulant with a similar chromen-4-one core but different substituents.

    Flavonoids: A broad class of compounds with similar core structures but varying functional groups.

Uniqueness

Ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other chromen-4-one derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O6/c1-2-26-18(25)10-3-6-12(7-4-10)27-16-15(24)13-8-5-11(23)9-14(13)28-17(16)19(20,21)22/h3-9,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHNVIKHAJXKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.